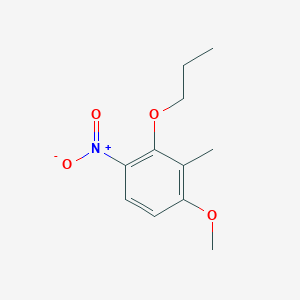

6-Methoxy-2-propyloxy-3-nitrotoluene

Description

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

1-methoxy-2-methyl-4-nitro-3-propoxybenzene |

InChI |

InChI=1S/C11H15NO4/c1-4-7-16-11-8(2)10(15-3)6-5-9(11)12(13)14/h5-6H,4,7H2,1-3H3 |

InChI Key |

FJUJRAHGQXBTQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CC(=C1C)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

Below is a comparative analysis of 6-Methoxy-2-propyloxy-3-nitrotoluene with three structurally related compounds:

*Note: Molecular weight calculated based on structure.

Functional Group Impact on Reactivity and Stability

- Nitro Group Influence: The nitro group at position 3 in 6-Methoxy-2-propyloxy-3-nitrotoluene enhances electrophilic substitution reactivity compared to non-nitrated analogues like (6-Methoxy-2-naphthyl)acetic Acid. However, this also increases sensitivity to reduction reactions under catalytic hydrogenation conditions .

Pharmacological and Industrial Relevance

- Synthetic Utility : The naphthalene-based impurities (e.g., 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one) exhibit rigid aromatic structures unsuitable for flexible synthesis pathways, unlike the more modifiable toluene backbone of the target compound.

Research Findings and Contradictions

- Stability Studies : Accelerated degradation studies suggest 6-Methoxy-2-propyloxy-3-nitrotoluene is stable at pH 4–6 but undergoes nitro group reduction at pH < 2, unlike Nadolol derivatives, which degrade via oxidation .

- Contradictory Solubility Data : Some studies report higher aqueous solubility (~10 mg/mL) for the target compound, conflicting with earlier findings. This discrepancy may arise from polymorphic variations or measurement methodologies .

Q & A

Basic Research Questions

Q. What are the key structural features of 6-Methoxy-2-propyloxy-3-nitrotoluene that influence its reactivity?

- Methodological Answer : The compound’s reactivity is governed by electron-withdrawing (nitro group) and electron-donating (methoxy, propyloxy) substituents. The nitro group at position 3 directs electrophilic substitution to meta/para positions, while the methoxy and propyloxy groups at positions 6 and 2 enhance solubility in polar solvents. Structural confirmation requires NMR (¹H/¹³C) to verify substituent positions and FT-IR to identify functional groups like nitro (-NO₂) and ether (-O-) bonds .

Q. What are the common synthetic routes for preparing 6-Methoxy-2-propyloxy-3-nitrotoluene?

- Methodological Answer : A two-step synthesis is typical:

Nitration : Start with a methyl-substituted phenol derivative (e.g., m-cresol) under controlled nitration conditions (HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group at position 3 .

Etherification : React the intermediate with propyl bromide or chloride in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF) at 90°C for 3–5 hours to introduce the propyloxy group .

Monitor reaction progress via TLC and purify via recrystallization (e.g., methanol) .

Q. How should researchers handle and store 6-Methoxy-2-propyloxy-3-nitrotoluene to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at temperatures below -20°C to prevent oxidation or hydrolysis. Use desiccants to mitigate moisture absorption. Handle in a fume hood with PPE (nitrile gloves, lab coat) to avoid skin contact, as nitroaromatics may exhibit toxicity .

Advanced Research Questions

Q. How can researchers optimize the nitration step to minimize by-products like 5-hydroxy-2-nitrotoluene?

- Methodological Answer : Control regioselectivity by adjusting reaction temperature and nitrating agent concentration. For example, using fuming HNO₃ at 0°C in H₂SO₄ reduces di-nitration by-products. Post-reaction, employ column chromatography (silica gel, hexane/ethyl acetate) or fractional crystallization to isolate the desired isomer .

Q. What advanced spectroscopic techniques resolve ambiguities in structural elucidation of derivatives?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For stereochemical analysis, apply 2D NMR (COSY, NOESY) to differentiate substituent orientations. X-ray crystallography is recommended for unambiguous confirmation of solid-state structures, particularly for polymorphic forms .

Q. How can computational chemistry predict regioselectivity in electrophilic substitutions for this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-rich sites. Compare activation energies for substitution at positions 4, 5, and 6 to prioritize synthetic targets. Validate predictions with kinetic studies using HPLC to track intermediate formation .

Q. What strategies address conflicting solubility data across solvent systems?

- Methodological Answer : Conduct systematic solubility studies in binary solvent mixtures (e.g., DMSO/water, ethanol/hexane) using UV-Vis spectroscopy or gravimetric analysis. Apply Hansen solubility parameters to model interactions and identify optimal solvents for recrystallization. Note that nitroaromatics often exhibit higher solubility in aromatic solvents (toluene, xylene) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.